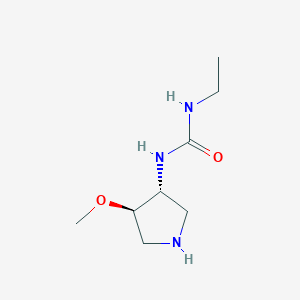

1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea

Description

1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea is a chiral urea derivative characterized by a substituted pyrrolidine ring with stereospecific methoxy and ethyl groups. Its molecular formula is C₉H₁₇N₃O₂, with a molecular weight of 199.25 g/mol (calculated). The (3R,4R)-configured pyrrolidine moiety introduces stereochemical complexity, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C8H17N3O2 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-ethyl-3-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea |

InChI |

InChI=1S/C8H17N3O2/c1-3-10-8(12)11-6-4-9-5-7(6)13-2/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12)/t6-,7-/m1/s1 |

InChI Key |

DNSNIORUJNTUIE-RNFRBKRXSA-N |

Isomeric SMILES |

CCNC(=O)N[C@@H]1CNC[C@H]1OC |

Canonical SMILES |

CCNC(=O)NC1CNCC1OC |

Origin of Product |

United States |

Preparation Methods

Method A: Direct Reaction with Ethyl Isocyanate

-

- Dissolve the pyrrolidine amine in an inert solvent such as dichloromethane (DCM) or acetonitrile.

- Add ethyl isocyanate dropwise under stirring at low temperature (0–5°C) to control exothermicity.

- Allow the reaction to proceed at room temperature for several hours (typically 12–24 hours).

- Quench the reaction with water, extract the organic layer, and purify via chromatography.

4-Methoxypyrrolidine-3-amine + Ethyl Isocyanate → 1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea

Method B: Carbamoyl Chloride Intermediate

- Formation of a carbamoyl chloride from ethyl carbamate derivatives can serve as an intermediate, which then reacts with the pyrrolidine amine to yield the urea.

Synthesis of the (3R,4R)-4-Methoxypyrrolidine-3-amine

The stereochemically defined pyrrolidine core can be synthesized via asymmetric synthesis or chiral resolution methods:

-

- Resolution of racemic mixtures through chiral chromatography or formation of diastereomeric salts.

Purification and Characterization

Post-synthesis, the compound is purified via column chromatography, recrystallization, or preparative HPLC. Characterization involves:

- NMR Spectroscopy: Confirm the chemical shifts corresponding to the urea NH, methoxy group, and pyrrolidine protons.

- Mass Spectrometry: Verify molecular weight (~190.26 g/mol).

- Infrared Spectroscopy: Detect characteristic urea carbonyl stretch (~1650–1700 cm$$^{-1}$$).

Alternative Synthetic Routes

Recent literature indicates alternative approaches such as:

- Multi-step synthesis involving amide coupling followed by urea formation using reagents like triphosgene or carbonyldiimidazole (CDI).

- Use of microwave-assisted synthesis to accelerate reactions and improve yields.

Data Table Summarizing Synthesis Parameters

Summary of Research Findings

- The synthesis of This compound predominantly employs nucleophilic addition of a pyrrolidine derivative to ethyl isocyanate,.

- Stereochemical control is achieved via asymmetric synthesis or chiral resolution techniques.

- Alternative routes involve carbamoyl chloride intermediates or microwave-assisted methods to enhance efficiency,.

Chemical Reactions Analysis

1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.

Scientific Research Applications

1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Urea Derivatives

Structural and Functional Group Comparisons

The following compounds are selected for comparison based on shared urea backbones and substituent variations:

1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea

- Key features :

- Chiral pyrrolidine ring with methoxy and ethyl groups.

- Polar surface area (PSA): Estimated ~70–75 Ų (urea + methoxy contributions).

- LogP: Predicted ~1.0–1.2 (lower lipophilicity due to methoxy group).

B. 1-Ethyl-3-(4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl)urea ()

- Molecular formula : C₁₄H₁₇N₃O₃

- Molecular weight : 275.30 g/mol

- PSA : 78.51 Ų

- LogP : 1.70

- Higher LogP vs. the target compound due to phenyl group.

C. 1-Ethyl-3-(4-methylphenethyl)urea ()

Physicochemical Property Comparison

Notes:

- PSA : Compound B’s higher PSA (78.51 Ų) reflects additional polar groups (dioxopyrrolidine) compared to the target’s methoxy-pyrrolidine.

- LogP: The target’s lower lipophilicity vs. Compounds B and C highlights the impact of substituents—methoxy (polar) vs. phenyl (nonpolar).

Functional and Application Differences

- Dynamic Covalent Chemistry : Compound C (1-ethyl-3-(4-methylphenethyl)urea) demonstrates reversible urea bond formation under specific conditions, critical for self-healing polymers. Its phenethyl group stabilizes dynamic interactions, as confirmed by NMR studies .

- Chiral Specificity : The target compound’s (3R,4R)-pyrrolidine configuration may confer stereoselective interactions, a feature absent in Compounds B and C.

Research Implications and Limitations

- Synthesis Challenges : The target compound’s stereochemistry requires enantioselective synthesis, whereas Compounds B and C lack chiral centers.

- Data Gaps : Experimental data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence, necessitating further characterization.

- Applications : While Compounds B and C have demonstrated roles in materials science (self-healing polymers) and medicinal chemistry, the target compound’s applications remain speculative but could exploit its chiral urea framework in asymmetric catalysis or targeted drug delivery.

Biological Activity

1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea (CAS: 1909287-62-2) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

The compound's structure can be described by the following chemical formula:

- Molecular Formula : C₈H₁₇N₃O₂

- Molecular Weight : 187.24 g/mol

- IUPAC Name : this compound

This compound is primarily studied for its interaction with various biological targets. Its mechanism of action has been linked to modulation of receptor pathways, particularly those involved in pain and inflammation.

Potential Targets:

- TRPV1 Receptor : This compound may act as an antagonist to the TRPV1 receptor, which is involved in pain sensation and inflammatory responses. TRPV1 antagonists are being investigated for their analgesic properties without the side effects associated with traditional pain medications .

Biological Activity

Research indicates several biological activities associated with this compound:

1. Analgesic Properties

Studies have shown that derivatives of urea compounds can exhibit significant analgesic effects by selectively targeting TRPV1 receptors. For instance, modifications to the structure of related compounds have resulted in high-affinity antagonists that effectively block capsaicin-induced pain responses .

2. Anticancer Potential

There is emerging evidence suggesting that compounds similar to this compound may inhibit cancer cell proliferation. For example, combinations of urea derivatives with other chemotherapeutic agents have been shown to enhance therapeutic efficacy against specific cancer types, such as non-small cell lung cancer .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Safety and Toxicology

While specific toxicity data for this compound is limited, general safety profiles for related compounds suggest a need for thorough evaluation in preclinical studies. Toxicological assessments should focus on potential off-target effects and long-term safety in vivo.

Q & A

Q. Example Reaction Optimization Table :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrrolidine formation | (R)-Proline-derived catalyst, THF, 0°C | 68 | 95% |

| Urea coupling | EDC/HOBt, DMF, RT | 82 | 98% |

| Deprotection | TFA/DCM, 2h | 90 | 97% |

How can researchers resolve contradictions in reported biological activity data for structurally similar urea derivatives?

Advanced Research Question

Discrepancies often arise from variations in assay conditions or structural nuances. Methodological approaches include:

- Dose-response profiling : Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell-based viability) to distinguish target-specific effects from off-target interactions .

- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., methoxy → ethoxy substitution) to isolate pharmacophore contributions .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs, validating with mutagenesis studies .

What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Basic Research Question

- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol gradients to verify enantiomeric excess (>99% for (3R,4R) configuration) .

- NMR spectroscopy : Analyze ¹H-¹H coupling constants (e.g., J₃,4 in pyrrolidine ring) and NOESY correlations to confirm stereochemistry .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₁₇N₃O₂) with <2 ppm error .

How can researchers leverage computational tools to predict the metabolic stability of this compound?

Advanced Research Question

- In silico ADMET prediction : Tools like SwissADME or ADMETlab 2.0 assess cytochrome P450 metabolism sites and clearance rates based on structural fragments (e.g., methoxypyrrolidine’s resistance to oxidation) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., urea NH) to predict hydrolytic stability under physiological pH .

- Machine learning models : Train datasets on urea derivatives to predict half-life in human liver microsomes .

What strategies are recommended for elucidating the mechanism of action (MoA) of this compound in neurodegenerative disease models?

Advanced Research Question

- Target deconvolution : Combine affinity chromatography (biotinylated probe) with mass spectrometry to identify binding partners in neuronal lysates .

- Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling changes (e.g., mTOR or Tau phosphorylation) in treated vs. untreated cells .

- In vivo validation : Employ transgenic animal models (e.g., APP/PS1 mice for Alzheimer’s) with behavioral assays (Morris water maze) to correlate MoA with functional outcomes .

How should researchers address solubility challenges in in vitro assays for this compound?

Basic Research Question

- Co-solvent systems : Use DMSO (≤0.1% final concentration) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility without cytotoxicity .

- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic amines .

- Dynamic light scattering (DLS) : Monitor aggregate formation in PBS or cell media to avoid false-positive/negative results .

What are the best practices for storing and handling this compound to ensure stability?

Basic Research Question

- Storage conditions : Store at –20°C under desiccation (argon atmosphere) to prevent urea bond hydrolysis or oxidation of the methoxy group .

- Stability monitoring : Perform periodic HPLC checks (every 6 months) to detect degradation products (e.g., ethylamine or pyrrolidine fragments) .

Key Takeaways

- Synthesis : Prioritize stereochemical control and urea coupling efficiency.

- Characterization : Combine chiral HPLC, NMR, and HRMS for unambiguous structural confirmation.

- Advanced studies : Integrate computational modeling with multi-omics approaches for MoA elucidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.